3-(2,5-Difluorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid
Overview
Description
The compound is a derivative of oxazole, which is a heterocyclic compound containing an oxygen atom and a nitrogen atom in a five-membered ring. The “3-(2,5-Difluorophenyl)” part suggests a phenyl (benzene) ring substituted with two fluorine atoms at the 2nd and 5th positions is attached to the 3rd position of the oxazole ring .
Molecular Structure Analysis
The molecular structure would likely consist of an oxazole ring attached to a phenyl ring with two fluorine substitutions. The exact structure would need to be confirmed with techniques such as NMR or X-ray crystallography .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, similar compounds are often used in coupling reactions. The boronic acid group (if present) is particularly useful in palladium-catalyzed cross-coupling reactions .Physical and Chemical Properties Analysis
The physical and chemical properties would depend on the exact structure of the compound. For example, the presence of fluorine atoms could influence the compound’s reactivity and stability .Scientific Research Applications
Photooxygenation of Oxazoles
Oxazoles, like 3-(2,5-difluorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid, can be used as activated carboxylates. They form triamides when reacting with singlet oxygen. This property is leveraged in the synthesis of macrolides such as recifeiolide and di-O-methylcurvularin (Wasserman et al., 1981).
Nucleophilic Aromatic Substitution
Oxazoles substituted with groups like 2-methoxy, 2-fluoro, or 2,6-difluorophenyl are useful in nucleophilic aromatic substitution. They yield biphenyl or terphenyl products, which can be converted to esters, acids, or amides, offering a novel unsymmetrical aryl-aryl coupling synthon (Cram et al., 1987).
Synthesis of Oxazole Derivatives
The synthesis of 5-substituted 3-[5-(2,5-dimethylphenyl)-1,2-oxazol-3-yl]-1,2,4-oxadiazoles involves converting oxazole derivatives into their corresponding amide oxime, demonstrating the chemical versatility of oxazoles (Potkin et al., 2009).
Catalyzed Synthesis of Antifungal Agents
Oxazole-based compounds are used in the catalyzed synthesis of antifungal agents. For example, derivatives of 1,2,4-triazole-5-carboxylic acid exhibit potential antifungal activity, highlighting the importance of oxazoles in developing new pharmaceuticals (Nikalje et al., 2015).
Immobilization on Silica Gel
4,5-Dihydro-oxazoles, like the compound , have been successfully anchored to silica gel. This facilitates hydrolytic cleavage of the oxazoline ring, yielding supported amino alcohol and free soluble carboxylic acid, important for various synthetic applications (Minozzi & Venturello, 1987).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-(2,5-difluorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F2NO3/c11-5-1-2-7(12)6(3-5)8-4-9(10(14)15)16-13-8/h1-3,9H,4H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBPMJYDOICNNEP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(ON=C1C2=C(C=CC(=C2)F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F2NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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